Potassium 5-Bromo-2,6-dimethoxypyridine-3-trifluoroborate
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Overview
Description
Potassium 5-Bromo-2,6-dimethoxypyridine-3-trifluoroborate is a chemical compound with the molecular formula C7H7BBrF3NO2K. It is a solid substance that is used in various chemical reactions, particularly in the field of organic synthesis. This compound is known for its stability and reactivity, making it a valuable reagent in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 5-Bromo-2,6-dimethoxypyridine-3-trifluoroborate can be synthesized through a series of chemical reactions. One common method involves the hydroboration of 5-Bromo-2,6-dimethoxypyridine with dichloroborane, followed by treatment with potassium hydrogen difluoride . This method provides a high yield of the desired product and is relatively straightforward.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale hydroboration reactions followed by purification processes to ensure high purity and quality of the final product. The reaction conditions are carefully controlled to optimize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Potassium 5-Bromo-2,6-dimethoxypyridine-3-trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it acts as a boron reagent to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate or potassium acetate.
Major Products Formed
Substitution Reactions: The major products are substituted pyridine derivatives, depending on the nucleophile used.
Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
Potassium 5-Bromo-2,6-dimethoxypyridine-3-trifluoroborate has a wide range of applications in scientific research:
Biology: It can be used to synthesize biologically active molecules for research in drug discovery and development.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The primary mechanism of action of Potassium 5-Bromo-2,6-dimethoxypyridine-3-trifluoroborate involves its role as a boron reagent in coupling reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate. This intermediate then reacts with an electrophilic organic group, resulting in the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
- Potassium 5-Bromo-2,6-dimethoxypyridine-3-boronic acid
- Potassium 5-Bromo-2,6-dimethoxypyridine-3-pinacolborane
Uniqueness
Potassium 5-Bromo-2,6-dimethoxypyridine-3-trifluoroborate is unique due to its trifluoroborate group, which provides enhanced stability and reactivity compared to other boron reagents. This makes it particularly useful in coupling reactions where high yields and selectivity are desired .
Properties
IUPAC Name |
potassium;(5-bromo-2,6-dimethoxypyridin-3-yl)-trifluoroboranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrF3NO2.K/c1-14-6-4(8(10,11)12)3-5(9)7(13-6)15-2;/h3H,1-2H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLARMKCMJLKOAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=C(N=C1OC)OC)Br)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrF3KNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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